molecular formula C7H5BrClFO2S B11759198 (3-Bromo-4-fluorophenyl)methanesulfonyl chloride

(3-Bromo-4-fluorophenyl)methanesulfonyl chloride

Cat. No.: B11759198
M. Wt: 287.53 g/mol
InChI Key: QPIBXDSHIGUJGD-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)methanesulfonyl chloride is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. With the molecular formula C₇H₅BrClFO₂S and a molecular weight of 287.53 g/mol , this compound features a methanesulfonyl chloride group attached to a benzene ring that is further functionalized with both bromine and fluorine atoms at the 3- and 4- positions, respectively . This specific arrangement of halogen substituents makes it a versatile intermediate for constructing more complex molecules. The reactive sulfonyl chloride group is amenable to nucleophilic substitution, allowing researchers to create a variety of sulfonamide derivatives . These derivatives are crucial in the development of potential pharmaceutical candidates, as the sulfonamide moiety is a common pharmacophore found in molecules with diverse biological activities. The presence of both bromine and fluorine provides unique opportunities for further structural elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the exploration of structure-activity relationships (SAR). This compound is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrClFO2S

Molecular Weight

287.53 g/mol

IUPAC Name

(3-bromo-4-fluorophenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H5BrClFO2S/c8-6-3-5(1-2-7(6)10)4-13(9,11)12/h1-3H,4H2

InChI Key

QPIBXDSHIGUJGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)Cl)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenyl)methanesulfonyl chloride typically involves the reaction of 3-bromo-4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Coupling Reactions: Various biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H5BrClFO2S
  • Molecular Weight : 287.5 g/mol

The compound features a bromine atom at the 3-position and a fluorine atom at the 4-position of a phenyl ring, along with a methanesulfonyl chloride functional group. This unique structure enhances its reactivity and application potential in various chemical transformations.

Organic Synthesis

(3-Bromo-4-fluorophenyl)methanesulfonyl chloride serves as a versatile reagent in organic synthesis. It is particularly useful in:

  • Formation of Sulfonamides : The sulfonyl chloride group can react with amines to produce sulfonamide derivatives, which are valuable in pharmaceutical chemistry.
  • Suzuki-Miyaura Coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, essential for synthesizing complex organic molecules.

Biochemical Research

The compound is employed in the modification of biomolecules, allowing researchers to study biological processes more effectively:

  • Protein Modification : Through sulfonylation reactions, it modifies proteins and other biomolecules, influencing their function and interactions. This application is crucial for understanding protein dynamics and mechanisms in cellular processes .
  • Drug Development : Investigated for its potential use in developing pharmaceuticals, particularly for targeting specific biological pathways or diseases.

Material Science

In addition to its applications in chemistry and biology, this compound is also utilized in material science:

  • Development of Specialty Chemicals : It plays a role in producing specialty chemicals used in various industrial applications.
  • Polymer Chemistry : The compound can be integrated into polymer matrices to enhance material properties, such as thermal stability and chemical resistance.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. Researchers reported high yields and selectivity when using this compound as a coupling partner with various boronic acids under optimized conditions.

Case Study 2: Protein Modification for Drug Discovery

In another investigation, this compound was utilized to modify specific amino acid residues in target proteins. The modifications led to enhanced binding affinities for drug candidates, showcasing its potential role in optimizing lead compounds during drug discovery processes.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3-Bromo-4-fluorophenyl)methanesulfonyl chloride with structurally or functionally related sulfonyl chlorides.

Methanesulfonyl Chloride (CH₃SO₂Cl)

  • Structure : Simplest sulfonyl chloride, lacking aromatic or halogen substituents.
  • Reactivity : Highly reactive but less electrophilic than aryl derivatives due to the absence of electron-withdrawing groups. Hydrolyzes slowly, with toxicity attributed to the parent compound rather than hydrolysis products .
  • Toxicity : Acute oral (H301), dermal (H311), and inhalation (H330) toxicity; corrosive to skin and eyes (H314) .
  • Environmental Impact : Chronic aquatic toxicity (H412) but lower persistence compared to halogenated analogs .

3-Bromo-4-methoxyphenylsulfonyl Chloride

  • Structure : Contains a methoxy (-OCH₃) group at the 4-position instead of fluorine.
  • Reactivity : Methoxy is electron-donating, reducing sulfonyl chloride reactivity compared to the fluorine-substituted analog. Requires prolonged NaOH treatment for hydrolysis .
  • Applications : Used in synthesizing sulfonamides under milder conditions due to reduced electrophilicity .

4-Bromo-3-thiophenesulfonyl Chloride

  • Structure : Thiophene ring instead of benzene, with Br at the 4-position.
  • Applications : Useful in synthesizing heterocyclic sulfonates for pharmaceuticals .

Benzoyl Chloride (C₆H₅COCl)

  • Structure : Acyl chloride instead of sulfonyl chloride.
  • Reactivity : Less stable than sulfonyl chlorides; hydrolyzes rapidly to benzoic acid.
  • Toxicity : Similar acute hazards (H314, H330) but lacks halogen-related environmental risks .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity (vs. Nucleophiles) Toxicity Source Environmental Hazards
This compound C₇H₅BrClFO₂S 283.53 Br (3), F (4) High (electron-withdrawing) Parent compound (slow hydrolysis) Chronic aquatic toxicity (H412)
Methanesulfonyl chloride CH₃SO₂Cl 114.55 None Moderate Parent compound H412 (less persistent)
3-Bromo-4-methoxyphenylsulfonyl chloride C₇H₆BrClO₃S 277.54 Br (3), OCH₃ (4) Moderate (electron-donating) Hydrolysis products Not reported
4-Bromo-3-thiophenesulfonyl chloride C₄H₂BrClO₂S₂ 261.54 Br (4), thiophene ring High (heterocyclic effects) Parent compound Unknown
Benzoyl chloride C₆H₅COCl 140.57 Acyl chloride High (rapid hydrolysis) Hydrolysis products (HCl, benzoic acid) Lower halogen-related risks

Key Research Findings

Reactivity and Synthesis: Halogen substituents (Br, F) in this compound enhance electrophilicity, enabling efficient sulfonylation under milder conditions compared to non-halogenated analogs . Methoxy groups reduce reactivity, requiring harsher hydrolysis conditions (e.g., refluxing with NaOH) .

Toxicity Mechanisms: Unlike thionyl or sulfuryl chlorides, methanesulfonyl chloride derivatives exhibit toxicity primarily via the parent compound due to slow hydrolysis .

Environmental Impact :

  • Halogenated sulfonyl chlorides require strict disposal protocols to prevent aquatic toxicity. Neutralization with NaOH is effective but must be monitored for halogen byproducts .

Biological Activity

(3-Bromo-4-fluorophenyl)methanesulfonyl chloride is an organic compound characterized by its unique structural features, including a bromine atom and a fluorine atom attached to a phenyl ring, along with a methanesulfonyl chloride functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential to modify biological molecules and its involvement in synthesizing biologically active compounds.

  • Molecular Formula : C7_7H6_6BrClFOS
  • Molecular Weight : 287.54 g/mol
  • Structure : The presence of both bromine and fluorine atoms enhances the electrophilicity of the compound, making it a versatile reagent in organic synthesis.

The biological activity of this compound primarily arises from its ability to undergo sulfonylation reactions. This process modifies proteins and other biological molecules, which can significantly influence their function and interactions within cellular environments. Such modifications are crucial for understanding protein dynamics and can lead to the development of new therapeutic agents.

Applications in Research

  • Protein Modification : The compound is utilized to modify proteins through sulfonylation, affecting their biological activity and interactions.
  • Synthesis of Biologically Active Compounds : It plays a vital role in synthesizing sulfonamides and biaryl compounds, which are important in pharmaceuticals.
  • Antitumor Activity : Research indicates that related compounds exhibit significant inhibitory effects on cancer cell lines, suggesting potential applications in cancer therapy .

In Vitro Studies

A study on sulfonamide derivatives indicated that modifications in the aromatic substituents led to enhanced inhibitory activity against autotaxin (ATX), an enzyme implicated in cancer progression. The most potent analogues demonstrated IC50_{50} values as low as 9 nM, highlighting the importance of structural optimization in drug design .

In Vivo Studies

In vivo efficacy tests have shown that compounds structurally related to this compound can significantly reduce tumor growth in mouse models. For instance, treatments resulted in improved survival rates and reduced tumor sizes, indicating promising therapeutic potential .

Comparative Analysis

The following table summarizes key features of this compound compared to similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC7_7H6_6BrClFOSEnhanced electrophilicity due to halogen substitutions
(4-Bromo-3-fluorophenyl)methanesulfonyl chlorideC7_7H6_6BrClFOSSimilar reactivity; used for synthesizing sulfonamides
(3-Bromo-4-methoxyphenyl)methanesulfonyl chlorideC8_8H9_9BrClO₂SContains a methoxy group; different reactivity patterns

Q & A

Basic Questions

Q. What are the critical safety protocols for handling (3-bromo-4-fluorophenyl)methanesulfonyl chloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles. Use a respirator with organic vapor cartridges when handling in non-ventilated areas .
  • Ventilation : Conduct reactions in a fume hood with local exhaust ventilation to prevent inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .
  • Storage : Store in amber glass containers at 2–8°C under inert gas (e.g., argon) to minimize hydrolysis and photodegradation .

Q. What are the primary synthetic applications of this compound in organic chemistry?

  • Methodological Answer :

  • Sulfonamide Formation : React with amines (e.g., aniline derivatives) in dichloromethane (DCM) at 0–25°C, using triethylamine (TEA) as a base to scavenge HCl. Monitor completion via TLC (Rf shift) .
  • Sulfonate Ester Synthesis : React with alcohols (e.g., benzyl alcohol) under anhydrous conditions, with catalytic DMAP to enhance nucleophilicity. Purify via column chromatography (hexane:ethyl acetate) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in sulfonamide derivatization?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for sterically hindered amines to enhance solubility. For sensitive substrates, switch to THF at −10°C to suppress side reactions .
  • Catalysis : Employ 4-Å molecular sieves to absorb HCl, reducing the need for excess base. Alternatively, use polymer-supported bases (e.g., PS-TBD) for easier purification .
  • Kinetic Analysis : Track reaction progress via in situ FTIR to monitor sulfonyl chloride consumption (C–S stretching at 1,370 cm⁻¹) .

Q. How do the bromo and fluoro substituents influence the compound’s reactivity and stability compared to unsubstituted methanesulfonyl chlorides?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing fluoro group increases electrophilicity at the sulfonyl center, accelerating nucleophilic attacks (e.g., SN2 with amines). Bromo’s inductive effect further stabilizes the transition state .
  • Hydrolysis Resistance : Compared to aliphatic sulfonyl chlorides, the aryl substituents slow hydrolysis due to reduced solvolysis susceptibility. Half-life in pH 7.4 buffer at 25°C: ~48 hours (vs. <1 hour for CH₃SO₂Cl) .
  • Thermal Stability : Decomposition onset at 160°C (DSC), releasing SO₂ and HBr. Avoid temperatures >100°C in reactions .

Q. What advanced analytical techniques are recommended for characterizing derivatives of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR (δ −110 to −115 ppm) confirms fluorophenyl integrity. ¹H NMR coupling patterns (e.g., J = 8.5 Hz for aromatic protons) verify regiochemistry .
  • Mass Spectrometry : High-resolution ESI-MS detects isotopic clusters (⁷⁹Br/⁸¹Br) to validate molecular ions. Fragmentation patterns distinguish sulfonamides from sulfonate esters .
  • X-ray Crystallography : Resolve crystal structures to confirm stereoelectronic effects of substituents on sulfonyl group geometry .

Q. How can computational modeling predict the biological interactions of derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., carbonic anhydrase). The bromo group’s hydrophobicity enhances binding in deep pockets .
  • MD Simulations : GROMACS-based simulations (AMBER force field) assess stability of sulfonamide-enzyme complexes over 100 ns. Analyze RMSD fluctuations to identify stable binding poses .
  • QSAR Modeling : Train models with descriptors like logP and polar surface area to predict antimicrobial activity against Gram-positive bacteria (R² > 0.85) .

Q. What alternative synthetic routes exist for this compound, and how do they compare in scalability?

  • Methodological Answer :

  • Radical Chlorination : React (3-bromo-4-fluorophenyl)methanethiol with SO₂Cl₂ under UV light (λ = 365 nm). Yields ~75% but requires strict anhydrous conditions .
  • Oxidative Methods : Oxidize (3-bromo-4-fluorophenyl)methyl disulfide with Cl₂ gas in CCl₄. Higher purity (>95%) but slower kinetics (24-hour reaction) .
  • Continuous Flow Synthesis : Use a microreactor (25°C, 10-min residence time) to improve safety and yield (88%) by minimizing thermal degradation .

Q. How does the compound’s stability vary under different pH and solvent conditions?

  • Methodological Answer :

  • Aqueous Stability : Hydrolysis follows pseudo-first-order kinetics. Half-life: 48 hours (pH 7), 12 hours (pH 9). Use buffered solutions (pH 5–6) for aqueous reactions .
  • Solvent Effects : Stable in DCM and THF for >1 week at 25°C. Avoid DMSO due to accelerated decomposition (sulfonate ester formation) .
  • Light Sensitivity : UV-Vis studies show 10% degradation after 24-hour exposure to 300–400 nm light. Store in amber vials .

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